molecular formula C18H18ClNO3 B5543847 N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide

N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No. B5543847
M. Wt: 331.8 g/mol
InChI Key: AIRTWISSAFHEKV-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multi-step organic reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and acrylamide functionalization. For instance, a related compound, N-[2-(3,4-Dimethyl-2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-ethyl]-acrylamide, was synthesized through an efficient four-step procedure starting from diaminoethane, showcasing the complexity and the precision required in synthesizing such acrylamides (Ling et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds in the acrylamide family is critically important for their chemical properties and potential applications. X-ray crystallography is a common technique used to elucidate the structure of such molecules. For example, the synthesis, separation, and X-ray crystal structure determination of E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid demonstrate the importance of structural analysis in understanding the properties of these compounds (Chenna et al., 2008).

Chemical Reactions and Properties

Acrylamides, including N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide, participate in various chemical reactions, such as polymerization, due to the reactive acrylamide group. These reactions are essential for creating polymers with specific characteristics for targeted applications. The study on the polymerization of a novel functional acrylamide highlights the ability to homopolymerize and copolymerize with methyl methacrylate (MMA), showcasing the versatility of acrylamides in chemical synthesis and polymer science (Ling et al., 1999).

Physical Properties Analysis

The physical properties of acrylamides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for the practical application of the synthesized compounds, affecting their behavior in solution and their suitability for various applications. Research on the swelling properties of acrylamide-N,N'-methylene bis(acrylamide) hydrogels, for example, provides insight into how the crosslinker ratio and acid concentration affect the swelling behaviors, demonstrating the impact of molecular structure on physical properties (Özeroğlu & Bi̇rdal, 2009).

Chemical Properties Analysis

The chemical properties of N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide, including reactivity, stability, and interaction with other molecules, are central to its potential applications. Studies on similar compounds provide valuable insights into how functional groups affect these properties. For example, the synthesis and polymerization of N-(2,4,5-trichlorophenyl) Acrylamide Monomer and its thermal and antimicrobial properties highlight the significance of the acrylamide group in determining the compound's reactivity and stability (Tale & Jagtap, 2011).

Scientific Research Applications

Stereospecific Polymerization of Acrylamides

Research on the stereospecific anionic polymerization of various N,N-dialkylacrylamides, including N,N-dimethylacrylamide (DMA), has shown that these compounds can be polymerized to produce polymers with controlled molecular weight distributions and stereochemistry. The polymerization process's efficiency is influenced by the presence of additives like Et2Zn, which can lead to polymers with narrow molecular weight distributions and varying degrees of isotacticity, syndiotacticity, and heterotacticity (Kobayashi et al., 1999).

Recognition of Hydrophilic Compounds by Acrylamide Derivatives

New fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers have demonstrated selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This selective recognition suggests potential applications in chemical separations and sensor technologies (Sawada et al., 2000).

Controlled RAFT Polymerization of Acrylamides

Controlled, room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of N-isopropylacrylamide (NIPAM) has been achieved under specific conditions, suggesting a method for producing thermoresponsive polymers with potential applications in drug delivery systems (Convertine et al., 2004).

Chemistry and Safety of Acrylamide

Acrylamide, a precursor for polyacrylamide synthesis, has been extensively studied for its applications in soil conditioning, wastewater treatment, and the cosmetic, paper, and textile industries. Despite its widespread industrial use, acrylamide's potential health effects have also been a subject of research, underlining the importance of understanding its chemistry and biochemistry for safe use in various applications (Friedman, 2003).

Polymerization and Sensing Applications

Research on the polymerization of (meth)acrylamides by atom transfer radical polymerization (ATRP) and the synthesis of thiourea derivatives of acrylamides indicates a broad spectrum of applications ranging from enhanced oil recovery to the development of novel antimicrobial agents with antibiofilm properties. These studies suggest the versatility of acrylamides and their derivatives in creating functional materials for environmental, biomedical, and industrial applications (Teodorescu & Matyjaszewski, 2000); (Limban et al., 2011).

properties

IUPAC Name

(E)-N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-12-4-7-14(11-15(12)19)20-18(21)9-6-13-5-8-16(22-2)17(10-13)23-3/h4-11H,1-3H3,(H,20,21)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRTWISSAFHEKV-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.